An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS 589-87-7)
An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS 589-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-Bromo-4-iodobenzene, a versatile dihalogenated aromatic compound with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, materials science, and agrochemicals. The compound, corresponding to CAS number 589-87-7, is structurally characterized by a benzene ring substituted with a bromine atom and an iodine atom at the para positions.[1] It is important to note that while the topic mentions "1-Bromo-4-iodylbenzene," the provided CAS number and the vast majority of scientific literature refer to 1-Bromo-4-iodobenzene. This guide will focus on the latter, which is a crucial building block in modern chemistry.
The unique feature of 1-Bromo-4-iodobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions.[1] This allows for selective and sequential functionalization of the aromatic ring, making it a highly valuable intermediate for the synthesis of complex organic molecules.[1][2]
Chemical and Physical Properties
1-Bromo-4-iodobenzene is a light brown or white to pale yellow crystalline solid at room temperature.[3][4] It is insoluble in water but shows good solubility in a variety of organic solvents, including acetone, chloroform, ethanol, diethyl ether, dichloromethane, and toluene.[2][4][5] This solubility profile makes it compatible with a wide range of reaction conditions.
Summary of Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 589-87-7 | [6] |
| Molecular Formula | C₆H₄BrI | [6] |
| Molecular Weight | 282.904 g/mol | [6][7] |
| Appearance | Light brown crystalline powder; White to pale yellow crystalline solid | [3][4] |
| Melting Point | 89-91 °C | [2][5] |
| Boiling Point | 120-122 °C at 14 mmHg; ~250 °C | [2][4][5] |
| Density | 2.2236 g/cm³ | [5] |
| Refractive Index | 1.6618 | [5] |
| Flash Point | 120-122 °C at 14 mmHg | [5] |
| Water Solubility | Insoluble | [2][5] |
| Vapor Pressure | 0.02 mmHg | [3] |
| Sensitivity | Light Sensitive | [4][5] |
Synthesis
A common and well-established laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with potassium iodide.[4][8]
Experimental Protocol: Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline
Materials:
-
4-bromoaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Water
Procedure:
-
4-bromoaniline is dissolved in concentrated sulfuric acid.
-
The solution is cooled to a low temperature (around -10 °C) using an ice-salt bath.[4]
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the diazonium salt.
-
A solution of potassium iodide in water is then added to the diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-Bromo-4-iodobenzene as a precipitate.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a product with high purity (often exceeding 98%).[4]
Caption: Synthetic pathway for 1-Bromo-4-iodobenzene.
Reactivity and Applications
The differential reactivity of the C-I and C-Br bonds is the cornerstone of 1-Bromo-4-iodobenzene's utility in organic synthesis. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.[1] This sequential cross-coupling strategy is invaluable for the construction of unsymmetrical biaryl compounds and other complex molecular architectures.[1]
Key reactions where this differential reactivity is exploited include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.[8]
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
Experimental Protocol: Selective Sonogashira Coupling
This protocol illustrates the selective coupling at the iodide position.
Materials:
-
1-Bromo-4-iodobenzene
-
A terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., a deprotonating agent for the alkyne if TMSA is used and deprotected in situ)
-
Anhydrous solvent (e.g., diisopropylamine)[9]
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-iodobenzene, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne.
-
The reaction is typically stirred at room temperature.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the selective coupling at the iodine position, the reaction is quenched.
-
The product, a 4-bromo-1-(alkynyl)benzene derivative, is then isolated and purified using standard techniques like column chromatography.
Caption: Sequential cross-coupling workflow.
Applications in Drug Development and Materials Science
The versatility of 1-Bromo-4-iodobenzene makes it a key intermediate in several high-value applications:
-
Pharmaceutical Intermediates: It is used in the synthesis of complex drug candidates, including those for cancer therapeutics, antimicrobial agents, and anti-inflammatory drugs.[2] The ability to selectively introduce different functional groups is crucial for tuning the biological activity, metabolic stability, and solubility of pharmacologically active molecules.[2]
-
OLED Materials: In materials science, it serves as a building block for organic light-emitting diode (OLED) materials, where precise molecular structures are required to achieve specific electronic and optical properties.[1][2]
-
Agrochemicals: It is employed in the synthesis of intricate molecular frameworks for crop protection agents.[1]
-
Functional Materials: It is a precursor for the synthesis of liquid crystals and conducting polymers.[2]
Spectral Data
Spectroscopic data is essential for the identification and characterization of 1-Bromo-4-iodobenzene.
Summary of Spectral Information
| Technique | Key Features | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. | [10][11] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the four distinct carbon atoms in the benzene ring. | [9] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the C-H and C-C stretching and bending vibrations of the substituted benzene ring. | [3][6] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic isotopic patterns for bromine and iodine. | [7] |
Safety and Handling
1-Bromo-4-iodobenzene is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., under nitrogen) is recommended to prevent degradation.[4]
-
Hazards: May cause skin and serious eye irritation.[3]
Conclusion
1-Bromo-4-iodobenzene (CAS 589-87-7) is a highly valuable and versatile building block in organic synthesis. Its defining feature, the differential reactivity of the carbon-iodine and carbon-bromine bonds, enables chemists to perform selective and sequential functionalizations. This capability is of paramount importance in the synthesis of complex molecules for a wide array of applications, including pharmaceuticals, OLEDs, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 3. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. alfa-industry.com [alfa-industry.com]
- 6. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 8. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [chemicalbook.com]
